molecular formula C8H16N2O4S2 B555643 D-Arginine hydrochloride CAS No. 627-75-8

D-Arginine hydrochloride

Katalognummer: B555643
CAS-Nummer: 627-75-8
Molekulargewicht: 174,2*36,5 g/mole
InChI-Schlüssel: ZTVZLYBCZNMWCF-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Arginine hydrochloride (CAS: 627-75-8) is the dextrorotatory enantiomer of arginine, a semi-essential amino acid. Its molecular formula is C₆H₁₄N₄O₂·HCl, with a molecular weight of 210.66 g/mol. It exists as a white crystalline powder and is primarily utilized in biochemical research as a chiral building block or control compound to study stereospecific biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Arginine hydrochloride can be synthesized through several methods. One common approach involves the reaction of D-arginine with hydrochloric acid. The process typically involves dissolving D-arginine in water, followed by the addition of hydrochloric acid to form the hydrochloride salt. The solution is then evaporated to obtain the crystalline product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and consistency of the final product. The industrial production methods often include steps such as crystallization, filtration, and drying to obtain the pure compound .

Analyse Chemischer Reaktionen

Guanidinylation and Derivatization

D-Arginine hydrochloride is synthesized via guanidinylation of ornithine derivatives. Key steps involve:

  • Guanidine hydrochloride activation with chloroformates (e.g., ethyl chloroformate) in the presence of bases like DIPEA .
  • One-pot guanidinylation of Fmoc-Orn under optimized conditions:
    • Reagents : Tf2O (1.5 eq), pyridine (2 eq), DCM/DMF solvent mix.
    • Yield : Up to 8% under reflux at 40°C .

Reaction Conditions

ParameterValue
BaseDIPEA
Temperature40°C
SolventDCM/DMF
Reaction Time48 h

This pathway highlights challenges in protecting α-carboxyl groups during synthesis .

Solubility Enhancement

This compound stabilizes proteins by increasing equilibrium solubility without destabilizing native structures:

  • rPA Solubility : Increased by three orders of magnitude (1.8 mg/mL → 1368 mg/mL) in 1 M l-ArgHCl .
  • Mechanism : Kinetic suppression of aggregation via steric exclusion in transition states .

Comparison with GuHCl

Propertyl-ArgHClGuHCl
Solubility BoostNative structureDenatures proteins
Stability EffectNeutralDenaturing

pH-Dependent Behavior

  • pKa Values : 2.18 (α-carboxyl), 9.09 (α-amino), 13.2 (guanidinium) .
  • Solubility : 182 mg/mL at 25°C .

Acute Toxicity

  • LD50 : 2800 mg/kg (intraperitoneal in mice) .
  • Adverse Effects : Hyperinsulinemia at high doses .

Regulatory Status

  • FDA Classification : Generally Recognized as Safe (GRAS) .
  • Handling : Avoid inhalation; store at 2–8°C .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Cardiovascular Health

D-Arginine hydrochloride has been investigated for its potential benefits in cardiovascular health, particularly in patients with heart failure. A randomized, double-blind study demonstrated that oral administration of L-arginine (which can be related to D-arginine's effects due to their similar biochemical pathways) significantly improved peripheral blood flow and functional status in patients with moderate to severe heart failure. The study reported an increase in forearm blood flow and improved walking distances during exercise tests, indicating enhanced vascular function due to increased nitric oxide production from arginine metabolism .

Table 1: Effects of L-Arginine on Heart Failure Parameters

ParameterBaseline (Placebo)L-Arginine TreatmentP-value
Forearm Blood Flow (mL/min/dL)5.1 ± 2.86.6 ± 3.4<0.05
6-Minute Walk Test (meters)390 ± 91422 ± 86<0.05
Arterial Compliance (mL/mm Hg)1.99 ± 0.382.36 ± 0.30<0.001

1.2 Treatment of Metabolic Disorders

This compound has shown efficacy in treating metabolic alkalosis and hypochloremia, particularly in pediatric patients. A retrospective study indicated that arginine administration led to normalization of chloride levels in half of the cases treated for hypochloremia and in a significant percentage for metabolic alkalosis .

Table 2: Outcomes of D-Arginine Treatment for Metabolic Conditions

ConditionNormalization Rate (%)
Hypochloremia50
Metabolic Alkalosis83

Research Applications

2.1 Protein Formulation and Stabilization

This compound is widely used as an excipient in therapeutic protein formulations due to its ability to enhance protein solubility and stability. It suppresses protein aggregation and reduces viscosity, which is crucial for high-concentration protein solutions . This property is beneficial in the development of injectable protein drugs, where maintaining structural integrity is essential.

Table 3: Benefits of D-Arginine in Protein Formulations

ApplicationBenefit
Protein RefoldingEnhances refolding efficiency
SolubilizationImproves solubility of proteins
Aggregation SuppressionReduces protein-protein interactions

2.2 Athletic Performance Enhancement

D-Arginine has been studied for its ergogenic effects, particularly in enhancing athletic performance through improved nitric oxide production, which can lead to better oxygen delivery and utilization during exercise. Research indicates that supplementation may enhance performance in both endurance and high-intensity sports by positively affecting metabolic pathways .

Case Studies

3.1 Clinical Case Study on Heart Failure

In a clinical trial involving patients with heart failure, this compound was administered over six weeks, showing significant improvements in exercise capacity and vascular function compared to placebo controls .

3.2 Pediatric Use for Metabolic Disorders

A case series involving pediatric patients demonstrated that alternative dosing methods of this compound were more effective than established protocols in treating hypochloremia, leading to rapid normalization of serum chloride levels .

Vergleich Mit ähnlichen Verbindungen

D-Arginine Hydrochloride vs. L-Arginine Hydrochloride

Property This compound L-Arginine Hydrochloride
Biological Role No role in NO synthesis Precursor for NO via NOS
Enzymatic Hydrolysis Substrate for arginase Substrate for arginase & NOS
Market Applications Research, chiral synthesis Supplements, cardiovascular health
Platelet Inhibition Ineffective (native form) Ineffective (native form)
  • L-Arginine is commercially dominant (e.g., in sports nutrition and wound healing), while D-arginine is niche, used primarily in research.

This compound vs. DL-Arginine Hydrochloride

Property This compound DL-Arginine Hydrochloride
Chirality Pure D-enantiomer Racemic mixture (D+L)
Applications Stereospecific studies Non-chiral applications, standards
  • Key Insight: DL-Arginine hydrochloride serves as a standard in food analysis and non-stereoselective research due to its racemic nature.

This compound vs. D-Arginine Esters

Compound Mechanism of Action IC₅₀ (Platelet Inhibition)
This compound Inactive in native form N/A
D-Arginine Methyl Ester Dihydrochloride Inhibits Na⁺/H⁺ antiporter 7.4–2206.7 μM
  • Key Finding : Esterification enhances bioactivity. D-arginine esters inhibit platelet activation at micromolar concentrations, unlike the parent compound.

This compound vs. Other D-Amino Acid Hydrochlorides

Compound Key Difference Example Application
D-Lysine HCl Side chain (ε-amino vs. guanidino group) Protein structure studies
D-Alanine HCl Shorter carbon chain Bacterial cell wall synthesis
  • Insight: D-Arginine’s guanidino group enables unique interactions (e.g., arginase binding), distinguishing it from other D-amino acids.

This compound vs. Guanidino Compounds

Compound Arginase Hydrolysis Structural Similarity to Arginine
D-Arginine HCl 80% hydrolysis in 3h High (guanidino group)
Guanidinovaleric Acid No hydrolysis Low (lacks α-amino group)
  • Conclusion: Arginase specificity requires both guanidino and α-amino groups, making D-arginine a substrate while excluding simpler guanidino analogs.

Data Tables

Table 1: Enzymatic Hydrolysis by Arginase (pH 9.5, 37°C)

Compound % Hydrolyzed (20h)
D-Arginine HCl 80%
Guanidinovaleric Acid 0%

Table 2: Market Segmentation by Product Type (2023)

Product Market Share (USD Billion)
L-Arginine 85%
D-Arginine 5%
Arginine Hydrochloride 10%

Biologische Aktivität

D-Arginine hydrochloride (D-Arg) is an isomer of the amino acid L-arginine, which plays a crucial role in various biological processes, including nitric oxide synthesis and metabolic pathways. While L-arginine is well-studied for its vasodilatory effects and role in cardiovascular health, D-arginine has garnered attention for its unique biological activities and potential therapeutic applications. This article reviews the pharmacological effects, mechanisms of action, and clinical implications of D-Arg, supported by recent research findings.

Toxicity and Safety Profile

A study conducted on male albino mice evaluated the toxicity of D-arginine, revealing a median lethal dose (LD50) of approximately 2800 mg/kg. The compound exhibited light toxicity, with increased scores in spontaneous activity and motor responses at lower doses (700 mg/kg) and a depressant profile at higher doses (1400 mg/kg) . These findings suggest that while D-Arg has a favorable safety profile, its effects can vary significantly with dosage.

Impact on Nitric Oxide Pathways

D-Arginine is often utilized in studies concerning the L-arginine/nitric oxide pathway. It has been shown to influence nitric oxide synthase activity, which is critical for vascular function. A comparative study indicated that D-Arg can enhance endothelial nitric oxide synthase (eNOS) expression, potentially leading to improved vascular health . This effect may be beneficial in conditions characterized by endothelial dysfunction.

Enzyme Interactions

D-Arginine serves as a substrate for various enzymes involved in arginine metabolism, including arginase and nitric oxide synthase. Research has demonstrated that D-Arg can modulate the expression and activity of these enzymes, influencing levels of metabolites such as nitric oxide and polyamines . This modulation can have downstream effects on cellular signaling pathways related to inflammation and oxidative stress.

Antioxidant Properties

D-Arg has been observed to attenuate oxidative stress and advanced glycation end products formation in various models. For instance, it demonstrated protective effects against endothelial dysfunction induced by high glucose levels . This antioxidant activity may contribute to its therapeutic potential in metabolic disorders.

Metabolic Disorders

Recent studies have indicated that D-arginine may play a role in managing metabolic alkalosis and hypochloremia. A retrospective analysis showed that arginine administration effectively normalized chloride levels in pediatric patients with hypochloremia . This suggests potential applications for D-Arg in clinical settings where metabolic imbalances are present.

Case Studies

Study Population Intervention Outcomes
Navarro et al. (2005)Male albino miceD-Arg 700 mg/kg & 1400 mg/kgIncreased spontaneous activity; LD50 = 2800 mg/kg
Randomized trial (2023)Patients with heart failureOral L-arginine 5.6 to 12.6 g/dImproved blood flow; better functional status
Pediatric study (2018)Children with hypochloremiaArginine administrationNormalized chloride levels in 50% of cases

Q & A

Basic Research Questions

Q. What are the key considerations when designing experiments involving D-Arginine hydrochloride to study nitric oxide synthase (NOS) activity?

  • Methodological Answer : this compound is commonly used as a negative control in NOS studies due to its stereoisomeric distinction from the physiological substrate L-arginine. Researchers should:

  • Include parallel assays with L-arginine hydrochloride to contrast enzymatic activity.
  • Measure nitric oxide (NO) metabolites (e.g., nitrite/nitrate) via Griess assay or chemiluminescence.
  • Validate NOS inhibition specificity using competitive inhibitors like L-NAME.
  • Ensure enantiomeric purity of this compound via chiral HPLC to avoid cross-reactivity .

Q. What analytical methods are recommended for verifying the enantiomeric purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., crown ether columns) with UV detection at 200–210 nm to resolve D- and L-arginine. Validate with certified reference standards.
  • Polarimetry : Measure optical rotation (D-arginine: [α]D = ~+12° in HCl) to confirm enantiomeric excess.
  • Mass Spectrometry : Coupled with chromatography to rule out contaminants. Cross-reference with NIST data for L-arginine hydrochloride as a comparative baseline .

Q. How should researchers document the handling and storage of this compound to ensure experimental reproducibility?

  • Methodological Answer :

  • Storage : Store in desiccated conditions at 2–8°C to prevent hygroscopic degradation.
  • Batch Documentation : Record supplier, CAS number (e.g., 157-06-2), and purity (>98% by HPLC).
  • SOPs : Follow institutional guidelines for handling hydrochloride salts, including PPE and waste disposal protocols. Reference Safety Data Sheets (SDS) for hazard mitigation .

Advanced Research Questions

Q. How can researchers address discrepancies in data when this compound unexpectedly shows biological activity in cellular assays?

  • Methodological Answer :

  • Purity Validation : Re-test the compound using chiral chromatography to rule out L-arginine contamination.
  • Off-Target Analysis : Screen for interactions with non-NOS pathways (e.g., arginase or cationic amino acid transporters).
  • Dose-Response Curves : Confirm activity is concentration-dependent and reproducible across multiple cell lines.
  • Stereospecificity Controls : Compare results with D-lysine hydrochloride to assess general D-amino acid effects .

Q. What are the implications of using this compound in studies investigating arginine uptake mechanisms?

  • Methodological Answer :

  • Transport Specificity : Use radiolabeled D-arginine (³H or ¹⁴C) to quantify uptake via cationic amino acid transporters (CATs). Compare with L-arginine to assess stereoselectivity.
  • Competitive Inhibition : Co-administer excess unlabeled L-arginine to distinguish CAT-mediated transport from passive diffusion.
  • Knockout Models : Utilize CAT-1-deficient cell lines to validate transporter dependency .

Q. In metabolic studies, how does this compound help elucidate the stereospecificity of arginase activity?

  • Methodological Answer :

  • Kinetic Assays : Measure urea production via colorimetric assays (e.g., diacetyl monoxime method) using L- and D-arginine as substrates.
  • Enzyme Crystallography : Resolve arginase structures co-crystallized with D-arginine to identify binding site incompatibility.
  • pH Profiling : Test activity across physiological pH ranges to rule out non-enzymatic hydrolysis .

Q. When conflicting data arise regarding this compound’s role in cellular signaling pathways, what methodological checks should be performed?

  • Methodological Answer :

  • Contamination Screening : Test for endotoxins or heavy metals (e.g., ICP-MS) that may induce non-specific signaling.
  • Pathway Inhibitors : Use inhibitors of NO-independent pathways (e.g., MAPK or PI3K) to isolate mechanisms.
  • Inter-Laboratory Validation : Replicate experiments in independent labs using harmonized protocols to rule out technical variability .

Q. Data Contradiction Analysis

Q. How should researchers interpret studies where this compound exhibits partial agonism in NO-deficient models?

  • Methodological Answer :

  • Redox Profiling : Assess whether D-arginine undergoes oxidation to nitric oxide derivatives under high oxidative stress.
  • Microbiome Interactions : In vivo models may involve gut microbiota converting D-arginine to active metabolites. Include germ-free controls.
  • Receptor Cross-Talk : Screen for activation of alternative receptors (e.g., G-protein-coupled receptors) via calcium flux assays .

Q. Tables for Key Comparisons

Parameter This compound L-Arginine Hydrochloride
NOS Substrate No Yes
Optical Rotation ([α]D) +12° (1 M HCl) +15° (1 M HCl)
Common Use in Research Negative control Physiological substrate

Eigenschaften

IUPAC Name

(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTQSFXGGICVPE-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883513
Record name D-Arginine, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-75-8
Record name D-Arginine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginine hydrochloride, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Arginine, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Arginine, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-arginine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARGININE HYDROCHLORIDE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW80YGD17D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Ammonio-4-sulfanylbutanoate
2-Ammonio-4-sulfanylbutanoate
D-Arginine hydrochloride
Reactant of Route 2
D-Arginine hydrochloride
Reactant of Route 3
D-Arginine hydrochloride
Reactant of Route 4
D-Arginine hydrochloride
Reactant of Route 5
D-Arginine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.